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Introduction

CCWI16 is a covalent ligand designed as a chemical probe to target the E3 ubiquitin ligase
Ring Finger Protein 4 (RNF4). It serves as a crucial component in the development of novel
therapeutic strategies, particularly in the field of targeted protein degradation (TPD). By
covalently modifying specific cysteine residues on RNF4, CCW16 enables the recruitment of
this E3 ligase to proteins of interest, leading to their ubiquitination and subsequent degradation
by the proteasome. This guide provides a comprehensive overview of the mechanism of action
of CCW16, supported by quantitative data, detailed experimental protocols, and visual
diagrams of the involved pathways and workflows.

Core Mechanism of Action

CCWa16 functions as a covalent recruiter of the E3 ubiquitin ligase RNF4. Its primary
mechanism involves the formation of a covalent bond with cysteine residues within the RING
domain of RNF4, specifically C132 and C135. This interaction does not inhibit the catalytic
activity of RNF4. Instead, it allows for the repurposing of RNF4's ubiquitin ligase function.
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When incorporated into a heterobifunctional molecule, such as a Proteolysis Targeting Chimera
(PROTAC), CCW16 acts as the E3 ligase-binding moiety. The other end of the PROTAC is a
ligand for a target protein of interest. The formation of a ternary complex between the target
protein, the PROTAC, and RNF4 brings the target protein into close proximity with the E3
ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the
target protein, marking it for degradation by the 26S proteasome.

A notable derivative of CCW16 is the PROTAC degrader CCW 28-3. In this molecule, CCW16
is linked to JQ1, a well-characterized inhibitor of the BET bromodomain protein BRD4. CCW
28-3 has been shown to induce the degradation of BRD4 in a proteasome- and RNF4-
dependent manner in cancer cell lines.

Recent studies have also revealed that CCW16 can exhibit off-target effects. Due to the
reactive nature of its chloroacetamide warhead, CCW16 has been identified as a non-selective
covalent ligand that can react with numerous cellular proteins, including peroxiredoxins. This
broader reactivity can lead to an RNF4-independent induction of ferroptosis, a form of
programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with CCW16 and its
derivative, CCW 28-3.
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Cell
Compound Target Assay Type IC50 (pM) Line/Syste Reference
m
Competitive
Activity-
Based Pure RNF4
CCW16 RNF4 _ 1.8 _ [1]
Protein protein
Profiling
(ABPP)
Competitive
Activity-
Based Pure RNF4
CCW 28-3 RNF4 _ 0.54 _ [1]
Protein protein
Profiling
(ABPP)

Table 1: In Vitro Efficacy of CCW16 and CCW 28-3 against RNF4.

Target . Treatment
Compound . Cell Line . Outcome Reference
Protein Conditions
231MFP Significant
1 uM for 3
CCw 28-3 BRD4 Breast BRD4 [2]
hours
Cancer degradation
RNF4-
10 uM for 5 dependent
CCw 28-3 BRD4 HelLa [2]
hours BRD4
degradation

Table 2: Cellular Activity of the PROTAC Degrader CCW 28-3.

Experimental Protocols
Synthesis of CCW16 (General Procedure)
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The synthesis of CCW16 involves the reaction of N-(4-(4-
methoxyphenoxy)phenyl)benzenemethanamine with chloroacetyl chloride. A general procedure
for the synthesis of N-substituted-2-chloroacetamides is as follows:

» Dissolve the secondary amine precursor (1 equivalent) in a suitable aprotic solvent such as
dichloromethane (DCM).

e Cool the solution to 0 °C in an ice bath.
e Add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled solution.

e Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the reaction mixture
to neutralize the HCI byproduct.

 Allow the reaction to warm to room temperature and stir overnight.

o Upon completion, the reaction mixture is typically washed with an aqueous solution to
remove salts and excess reagents.

e The organic layer is dried over an anhydrous salt (e.g., Na2S04), filtered, and the solvent is
removed under reduced pressure.

e The crude product is then purified by column chromatography on silica gel to yield the
desired N-substituted-2-chloroacetamide.

Gel-Based Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the IC50 of covalent ligands against RNF4.

e Protein Incubation: Pre-incubate purified recombinant RNF4 protein with varying
concentrations of the covalent ligand (e.g., CCW16 or CCW 28-3) or DMSO vehicle for 30
minutes at room temperature.

e Probe Labeling: Add a cysteine-reactive fluorescent probe, such as iodoacetamide-
rhodamine (IA-rhodamine), to the protein-ligand mixture and incubate for 1 hour at room
temperature.
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o SDS-PAGE: Quench the labeling reaction by adding 4x Laemmli sample buffer and boiling
for 5 minutes. Separate the proteins by SDS-PAGE.

 Visualization and Quantification: Visualize the fluorescently labeled RNF4 directly in the gel
using a fluorescence scanner. Quantify the band intensities using densitometry software. The
reduction in fluorescence intensity in the presence of the ligand corresponds to its binding to
RNF4.

» |C50 Calculation: Plot the percentage of probe labeling against the ligand concentration and
fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for BRD4 Degradation

This protocol assesses the degradation of BRD4 in cells treated with CCW 28-3.
o Cell Culture and Treatment:

o Culture 231MFP or Hela cells in appropriate media (e.g., DMEM supplemented with 10%
FBS and 1% penicillin-streptomycin) to 70-80% confluency.

o Treat the cells with various concentrations of CCW 28-3 or DMSO vehicle for the desired
time (e.g., 3-5 hours).

o For control experiments, pre-treat cells with the proteasome inhibitor bortezomib (10 uM),
the E1 ubiquitin-activating enzyme inhibitor TAK-243 (10 puM), or JQ1 (10 uM) for 30
minutes before adding CCW 28-3.

e Cell Lysis:
o Wash the cells with ice-cold PBS.
o Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4 °C.
» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

e SDS-PAGE and Transfer:
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o Normalize protein amounts and denature by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with a primary antibody against BRD4 (standard dilutions of
1:1000) overnight at 4 °C.

o Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody (standard dilutions of 1:2000 to 1:5000) for 1 hour at room
temperature.

o Probe for a loading control (e.g., GAPDH or actin) to ensure equal protein loading.
o Detection and Analysis:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

o Quantify the band intensities using densitometry software.

Covalent Docking of CCW16 to RNF4

This protocol describes the computational modeling of the CCW16-RNF4 interaction.
e Protein Preparation:
o Use the crystal structure of human RNF4 (PDB code: 4PPE).

o Prepare the protein structure using Schrodinger's Maestro (e.g., version 2018-1). This
includes adding missing loops and side chains, assigning protonation states assuming a
pH of 7.0, and removing water molecules.

o Perform a restrained minimization of the protein structure.
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o For docking purposes, the zinc ion coordinated by C132, C135, C159, and C162 is
typically removed.

e Ligand Preparation: Prepare the 3D structure of CCW16 using a tool like LigPrep.
o Covalent Docking:
o Use a covalent docking program (e.g., Schrodinger's covalent docking suite).
o Define the reactive cysteine residues (C132 or C135) as the center of the binding grid.

o Perform the docking simulation to predict the binding pose of CCW16 covalently attached
to the specified cysteine residue.

TMT-Based Quantitative Proteomics

This protocol is for the unbiased identification of proteins degraded upon CCW 28-3 treatment.

e Cell Treatment and Lysis: Treat 231MFP cells with CCW 28-3 (e.g., 1 uM) or DMSO for 3
hours. Lyse the cells and quantify the protein concentration.

o Protein Digestion and TMT Labeling:
o Reduce and alkylate the cysteine residues in the protein lysates.
o Digest the proteins into peptides using trypsin.

o Label the peptides from each condition with different tandem mass tag (TMT) isobaric
labels according to the manufacturer's protocol.

e LC-MS/MS Analysis:
o Combine the TMT-labeled peptide samples.
o Fractionate the combined sample using high-pH reversed-phase liquid chromatography.
o Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

e Data Analysis:
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o Search the MS/MS data against a human protein database to identify peptides and
proteins.

o Quantify the relative abundance of proteins across the different treatment conditions
based on the reporter ion intensities from the TMT labels.

o ldentify proteins that are significantly downregulated in the CCW 28-3-treated samples
compared to the control.
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Caption: Mechanism of action of the CCW16-based PROTAC, CCW 28-3.
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Caption: Experimental workflow for assessing BRD4 degradation.
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Caption: Off-target mechanism of CCW16 leading to ferroptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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